Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate
Description
Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with an isopropyl group at position 1 and a methyl ester at position 6. Its carboxylic acid precursor, 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylic acid, is documented with CAS 259793-96-9 .
Properties
IUPAC Name |
methyl 1-propan-2-ylpyrazolo[3,4-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-6(2)14-9-7(5-12-14)4-11-8(13-9)10(15)16-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDPCMNERGIYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=NC=C2C=N1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate typically involves the reaction of appropriate pyrazole and pyrimidine derivatives under specific conditions. One common method includes the cyclization of a suitable precursor in the presence of a base and a solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and cellular processes.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to changes in cellular processes. The compound’s structure allows it to bind to enzyme active sites, thereby blocking their activity and affecting downstream pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
2.1 Core Heterocyclic Framework Variations
The pyrazolo[3,4-d]pyrimidine scaffold distinguishes itself from related fused-ring systems:
- Pyrido[2,3-d]pyrimidines (e.g., compounds 22, 25 ): These feature a pyridine ring fused to pyrimidine, leading to altered electronic properties and hydrogen-bonding capabilities compared to pyrazolo systems. For instance, pyrido derivatives often exhibit lower melting points (e.g., 97–98°C for compound 25 ) due to reduced molecular symmetry.
- The crystal structure of a thiazolo derivative (triclinic, space group P1) reveals intermolecular hydrogen bonds involving methoxy and hydroxyl groups .
- Pyrrolo[2,3-d]pyrimidines (e.g., CAS 944709-69-7 ): The pyrrole ring contributes to electron-rich aromatic systems, often utilized in kinase inhibitors.
Key Insight : The pyrazolo[3,4-d]pyrimidine core offers a balance of nitrogen-rich heteroaromaticity and synthetic versatility, making it favorable for medicinal chemistry applications.
2.2 Substituent Effects
- Aryl/Quinoline Groups (e.g., 7-methoxyquinolin-4-yl in compound 3 ): Aromatic substituents may improve π-π interactions in protein binding but could reduce solubility. Nitroaryl Groups (e.g., 3-nitrophenyl in compound 25 ): Electron-withdrawing groups may lower electron density at the core, affecting reactivity in nucleophilic substitutions.
Position 6 Ester Groups :
3.1 Physical Properties
Biological Activity
Methyl 1-isopropylpyrazolo[3,4-d]pyrimidine-6-carboxylate is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and mechanisms of action based on recent research findings.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity against various tumor cell lines. The compound's efficacy was evaluated using the MTT assay across multiple cancer types, including lung (A549), breast (MCF-7), and prostate (PC-3) cancer cells.
Key Findings
- IC50 Values : The compound exhibited an IC50 value of 2.24 µM against A549 cells, indicating potent inhibitory effects compared to doxorubicin (IC50 = 9.20 µM) as a positive control .
- Induction of Apoptosis : Flow cytometric analysis revealed that treatment with the compound at concentrations ranging from 2.0 to 4.0 µM led to a significant increase in apoptotic cells (25.1%–41.0% in sub-G1 phase) compared to control (5.1%) .
- Cell Cycle Arrest : The compound also induced cell cycle arrest and DNA fragmentation in treated cells, further supporting its role as an anticancer agent .
Structure-Activity Relationships (SAR)
The structural characteristics of this compound are crucial for its biological activity. Variations in the pyrazolo[3,4-d]pyrimidine scaffold have been shown to affect potency and selectivity against different cancer cell lines.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1a | 2.24 | A549 |
| 1d | 1.74 | MCF-7 |
| 1e | 42.3 | MCF-7 |
The data indicate that modifications to the scaffold can enhance or diminish biological activity, suggesting a need for further optimization in drug design .
The mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Kinases : The compound's structural similarity to ATP allows it to act as a competitive inhibitor of various kinases involved in cancer progression.
- Targeting Apoptotic Pathways : The induction of apoptosis suggests that the compound may activate intrinsic apoptotic pathways through mitochondrial signaling.
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- A549 Lung Cancer Model : Treatment resulted in significant tumor growth inhibition and enhanced apoptosis markers compared to untreated controls.
- MCF-7 Breast Cancer Model : Demonstrated not only cell proliferation inhibition but also reduced migration capabilities of cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
